N-[3-メトキシ-4-(2-オキソピペリジン-1-イル)フェニル]ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a methoxy group, a piperidinone ring, and a benzenesulfonamide moiety, making it a valuable subject for various chemical and biological studies.
科学的研究の応用
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing the amount of thrombin, a potent platelet activator .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidinone ring.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Various piperidine derivatives are known for their pharmacological activities and are used in drug development.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidinone ring, and benzenesulfonamide moiety collectively contribute to its versatility and potential for diverse applications.
生物活性
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide, a compound with the CAS number 941893-45-4, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H24N2O4S
- Molecular Weight: 388.48 g/mol
- Structure: The compound features a sulfonamide group, a piperidinyl moiety, and a methoxy-substituted phenyl ring, which are crucial for its biological activity.
The biological activity of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly cysteine cathepsins like Cat L and Cat K, which are implicated in tumor growth and metastasis .
- Apoptotic Pathways: Research indicates that this compound may trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Activation of caspases, particularly caspase-8 and caspase-9, has been observed, leading to cellular apoptosis .
- Cell Cycle Arrest: Studies have shown that treatment with this compound can lead to cell cycle arrest in the subG0 phase, indicating a significant impact on cellular proliferation .
Anticancer Properties
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide demonstrates notable anticancer effects across various cancer cell lines. The following table summarizes its IC50 values against selected cancer types:
Cell Line | IC50 (µg/mL) |
---|---|
Cervical HeLa | 0.89 |
Acute promyelocytic leukemia HL-60 | 1.16 |
Gastric adenocarcinoma AGS | 0.60 |
These values indicate that the compound exhibits potent cytotoxicity against these cancer cells .
Mechanistic Insights
The compound's mechanism involves:
- Mitochondrial Membrane Depolarization: Treatment resulted in significant depolarization of the mitochondrial membrane potential (MMP), a hallmark of early apoptosis .
- Caspase Activation: The activation levels of caspases were significantly elevated at varying concentrations of the compound, supporting its role in inducing programmed cell death .
Study 1: Antitumor Efficacy
In a recent study, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide was tested on various human cancer cell lines. Results indicated that at concentrations above 5 µg/mL, late apoptotic and dead cells increased significantly, demonstrating its potential as an effective anticancer agent .
Study 2: Enzymatic Activity
Molecular docking studies have suggested that this compound interacts with cysteine cathepsins, inhibiting their activity and thereby reducing tumor invasion and metastasis . This highlights the dual role of the compound in both direct cytotoxicity and modulation of tumor microenvironmental factors.
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-13-14(19-25(22,23)15-7-3-2-4-8-15)10-11-16(17)20-12-6-5-9-18(20)21/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVIAFOVNRHKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。